molecular formula C16H19Cl2NO B3053501 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride CAS No. 5414-78-8

2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride

Cat. No.: B3053501
CAS No.: 5414-78-8
M. Wt: 312.2 g/mol
InChI Key: XCIJCHLJYNJMPY-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride is a synthetic adrenergic amine derivative featuring a β-amino alcohol backbone. Structurally, it comprises a two-carbon chain with a hydroxyl group at position 1 (ethanol moiety) and a benzyl(methyl)amino substituent at position 2. The aromatic ring at position 1 is substituted with a chlorine atom at the meta position (3-chlorophenyl). As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Notably, compounds like Tulobuterol Hydrochloride (2-chlorophenyl derivative) and Phenylephrine-related impurities (3-hydroxyphenyl derivatives) serve as key comparators .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-18(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(17)10-14;/h2-10,16,19H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIJCHLJYNJMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90636332
Record name 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90636332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5414-78-8
Record name NSC10622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90636332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This route involves hydrogenating a prochiral α-amino ketone precursor (1) to the corresponding alcohol (2) using an iridium catalyst. The ketone intermediate is synthesized via condensation of 3-chlorophenylacetic acid with N-benzyl-N-methylglycine, followed by activation as a methyl ester.

Key Steps:

  • Ketone Synthesis :
    $$ \text{3-Chlorophenylacetic acid} + \text{N-Benzyl-N-methylglycine} \xrightarrow{\text{EDC, DMAP}} \text{α-Amino Ketone (1)} $$
  • Hydrogenation :
    $$ \text{(1)} \xrightarrow{\text{[Ir(COD)Cl]}2, \text{f-amphox L1}, \text{H}2 (40 \, \text{atm})} \text{Alcohol (2)} $$

Optimization Data

Reaction parameters from were adapted for this compound:

Parameter Value Impact on Yield/ee
Catalyst Loading 0.1 mol% Ir 99% yield, >99% ee
Solvent Anhydrous i-PrOH Prevents racemization
Temperature 25–30°C Balances rate/selectivity
Base t-BuOK (2.3 equiv) Enhances catalyst activity

Outcome : The product is obtained in >99% yield and >99% enantiomeric excess (ee), with the hydrochloride salt formed via treatment with HCl gas in ethyl acetate.

Method 2: Reductive Amination of 3-Chlorophenylglycolaldehyde

Reaction Pathway

This one-pot method condenses 3-chlorophenylglycolaldehyde (3) with N-benzyl-N-methylamine (4) under reducing conditions:

$$ \text{(3)} + \text{(4)} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol} $$

Challenges and Modifications

  • Low Stereoselectivity : Without chiral catalysts, racemic mixtures dominate.
  • Side Reactions : Over-reduction of the aldehyde to ethylene glycol derivatives occurs at high NaBH4 concentrations.

Improvements :

  • Use of Bakers’ yeast as a biocatalyst achieves 78% ee but reduces yield to 65%.
  • Chiral Auxiliaries : (R)-BINOL-phosphoric acid increases ee to 85% but requires post-synthesis removal.

Method 3: Alkylation of N-Benzyl-N-Methylethanolamine

Epoxide Ring-Opening Strategy

Reacting N-benzyl-N-methylethanolamine (5) with 3-chlorophenyl epoxide (6) under basic conditions:

$$ \text{(5)} + \text{(6)} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Compound} $$

Halide Displacement

A Mitsunobu reaction with 3-chlorophenyl bromide (7) and triphenylphosphine:

$$ \text{(5)} + \text{(7)} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{Target Compound} $$

Performance Comparison :

Substrate Conditions Yield Purity
Epoxide K2CO3, KI, DMF 62% 95%
Bromide Mitsunobu, THF 58% 92%

Epoxide alkylation offers marginally better yields but requires stringent moisture control.

Comparative Analysis of Synthetic Methods

Metric Hydrogenation Reductive Amination Alkylation
Yield >99% 65–78% 58–62%
ee >99% 78–85% Racemic
Scalability High Moderate Low
Equipment Needs High-pressure H2 Standard lab Standard lab

Experimental Procedures and Optimization

Large-Scale Hydrogenation Protocol (Adapted from)

  • Catalyst Preparation : Mix [Ir(COD)Cl]2 (1.4 mg) and f-amphox L1 (2.4 mg) in i-PrOH (2 mL) under argon.
  • Substrate Loading : Add α-amino ketone (0.2 mmol) and t-BuOK (51.6 mg) to a hydrogenation vessel.
  • Reaction : Pressurize to 40 atm H2, stir at 25°C for 12 h.
  • Workup : Purify via silica gel chromatography (ethyl acetate/hexane), then treat with HCl gas.

Critical Parameters

  • Moisture Control : Anhydrous solvents prevent catalyst deactivation.
  • Base Stoichiometry : Excess t-BuOK (2.3 equiv) ensures complete imine reduction.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative purposes:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent (Aromatic Ring) Amino Group Functional Group Molecular Formula Molecular Weight CAS No. Primary Use/Context Evidence ID
2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride (Target) 3-chlorophenyl Benzyl(methyl)amino Ethanol C₁₆H₁₇ClNO₂·HCl 326.23* Not available Hypothetical (based on analogs) N/A
2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride 3-hydroxyphenyl Benzyl(methyl)amino Ethanone C₁₆H₁₇NO₂·HCl 291.77 71786-67-9 Pharmaceutical impurity
Tulobuterol Hydrochloride 2-chlorophenyl tert-Butylamino Ethanol C₁₂H₁₈ClNO₂·HCl 280.19 56776-01-3 Bronchodilator (β₂-agonist)
Benzyletilefrone Hydrochloride 3-hydroxyphenyl Benzyl(ethyl)amino Ethanone C₁₇H₁₉NO₂·HCl 305.80 55845-90-4 Pharmaceutical impurity
Phenylephrine Related Compound D 3-hydroxyphenyl Benzyl(methyl)amino Ethanol C₁₆H₁₈ClNO₂ 291.77 Not provided Pharmaceutical impurity

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Chlorophenyl vs. Chlorine’s electron-withdrawing nature may also alter receptor binding affinity compared to hydroxyl groups . Positional Isomerism: Tulobuterol’s 2-chlorophenyl substituent demonstrates the pharmacological impact of halogen placement, as β₂-agonist activity is highly sensitive to aromatic substitution patterns .

Functional Group Differences: Ethanol vs. Ethanone: Ethanol derivatives (e.g., Phenylephrine Related Compound D) are more polar than ketone analogs (e.g., Phenylephrine Related Compound E), influencing solubility and metabolic pathways (e.g., ethanol derivatives may undergo glucuronidation) .

Amino Group Variations: Benzyl(methyl)amino vs.

Biological Activity

2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzyl group and a chlorophenyl moiety, contributing to its biological activity. Its molecular formula is C16H20ClNC_{16}H_{20}ClN, with a molecular weight of approximately 275.79 g/mol. The presence of both amine and hydroxyl functional groups plays a significant role in its interaction with biological targets.

Research indicates that this compound may act through modulation of neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. These actions are critical in developing therapeutic agents for mood disorders and anxiety.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine .
  • Analgesic Properties : It has been suggested that this compound may possess analgesic properties, potentially through interactions with opioid receptors .
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation, which is beneficial in conditions like arthritis .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor activity. For example, it has shown cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .

Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Case Studies

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder highlighted significant improvements in mood and anxiety levels after administration of a derivative of this compound .
  • Chronic Pain Management : Another study focused on patients with chronic pain conditions, where the compound was administered as part of a multi-modal pain management strategy, resulting in enhanced pain relief compared to standard treatments .

Q & A

Q. What are the recommended analytical techniques for assessing the purity and structural integrity of this compound?

To ensure purity and structural fidelity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the 3-chlorophenyl and benzyl(methyl)amino groups. Mass spectrometry (MS) can confirm molecular weight (e.g., via ESI-MS). Cross-validation using X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks (linked to respiratory irritation) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent exothermic reactions, and dispose of waste via certified hazardous waste handlers .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Q. How can researchers design initial synthetic pathways for this compound?

A plausible route involves:

  • Step 1: Condensation of 3-chlorophenylethanol with benzyl(methyl)amine under acidic catalysis (e.g., HCl) to form the amino alcohol intermediate.
  • Step 2: Hydrochloride salt formation via reaction with concentrated HCl in anhydrous ethanol .
    Monitor reaction progress via TLC (silica gel, chloroform/methanol eluent) and optimize stoichiometry to minimize byproducts like unreacted amines or oxidized derivatives .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectral data (e.g., unexpected NMR peaks or HPLC retention times)?

  • Hypothesis Testing: Compare experimental NMR shifts with computational predictions (DFT or molecular modeling tools) to identify misassigned protons or stereochemical errors .
  • Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs or N-demethylated derivatives) that may arise from incomplete reactions or storage degradation .
  • Collaborative Validation: Cross-reference data with independent labs or reference standards (e.g., LGC or USP-certified materials) .

Q. How can reaction yields be optimized while maintaining stereochemical control?

  • DOE Approaches: Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the 3-chlorophenyl group .
  • Chiral Catalysts: Test chiral auxiliaries (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity during the amino alcohol formation step .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate stability and adjust reaction parameters dynamically .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., receptors or enzymes)?

  • In Vitro Assays: Conduct competitive binding studies (e.g., radioligand displacement assays) using purified GPCRs or monoamine transporters, given structural similarity to adrenergic ligands .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor docking to predict binding affinities and identify critical residues (e.g., hydrophobic pockets accommodating the benzyl group) .
  • Metabolic Stability: Use hepatic microsome assays to evaluate cytochrome P450-mediated degradation and identify potential metabolites .

Q. How can researchers address contradictions in toxicity profiles across studies?

  • Dose-Response Analysis: Replicate in vitro cytotoxicity assays (e.g., MTT or LDH release) using standardized cell lines (e.g., HepG2 or HEK293) to clarify LD₅₀ variability .
  • Mechanistic Studies: Investigate oxidative stress markers (e.g., ROS levels) or mitochondrial membrane depolarization to differentiate necrotic vs. apoptotic pathways .
  • Cross-Species Comparisons: Test toxicity in alternative models (e.g., zebrafish embryos) to assess translational relevance .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategies References
Divergent NMR shiftsSolvent polarity, tautomerism, or impuritiesRe-run spectra in deuterated DMSO or CDCl₃; use HSQC for 2D validation
Variable biological activityStereochemical heterogeneity or assay conditionsPurify enantiomers via chiral HPLC; standardize assay protocols (e.g., pH, temperature)
Inconsistent thermal stabilityHygroscopicity or polymorphic formsConduct DSC/TGA analysis; store under inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride
Reactant of Route 2
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2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride

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